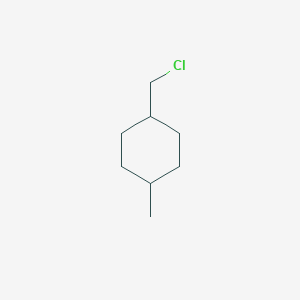

1-(Chloromethyl)-4-methylcyclohexane

Description

Properties

IUPAC Name |

1-(chloromethyl)-4-methylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl/c1-7-2-4-8(6-9)5-3-7/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURNLXIWBYIBFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001264803, DTXSID201288922 | |

| Record name | trans-1-(Chloromethyl)-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Chloromethyl)-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-68-3, 1666-77-9 | |

| Record name | 1-(Chloromethyl)-4-methylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-1-(Chloromethyl)-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Chloromethyl)-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-4-methylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The chloromethylation reaction occurs under acidic conditions, where formaldehyde reacts with HCl to form chloromethyl chloride (ClCH₂OH), which is further protonated to generate the chloromethyl carbocation (ClCH₂⁺). This electrophilic species attacks the electron-rich position of 4-methylcyclohexane, leading to the formation of this compound. Optimal reaction temperatures range from 40–60°C, with yields highly dependent on catalyst concentration and reaction time.

Key Parameters:

- Catalyst: ZnCl₂ (10–20 mol%)

- Solvent: Dichloromethane or solvent-free conditions

- Temperature: 50°C

- Reaction Time: 6–12 hours

Industrial-Scale Production

Industrial synthesis often employs continuous flow reactors to enhance efficiency and safety. Catalysts like ZnCl₂ or AlCl₃ are preferred due to their cost-effectiveness and high activity. Process optimization focuses on minimizing byproducts, such as di- or polychlorinated derivatives, through precise control of stoichiometry and reaction kinetics.

Friedel-Crafts Alkylation

An alternative route involves the Friedel-Crafts alkylation of chloromethyl chloride with 4-methylcyclohexene. This method leverages the electrophilic nature of chloromethyl chloride in the presence of a Lewis acid catalyst.

Reaction Setup

The reaction proceeds via the generation of a chloromethyl carbocation, which alkylates the cyclohexene double bond. Subsequent hydrogenation yields the saturated cyclohexane derivative.

Typical Conditions:

- Catalyst: AlCl₃ (15 mol%)

- Solvent: Chloroform

- Temperature: 25–30°C

- Hydrogenation: Pd/C catalyst under H₂ atmosphere

Halogen Exchange Reactions

A less common approach involves halogen exchange, where 1-(bromomethyl)-4-methylcyclohexane undergoes nucleophilic substitution with chloride ions. This method is limited by the availability of the brominated precursor but offers high selectivity.

Reaction Equation:

$$ \text{1-(Bromomethyl)-4-methylcyclohexane + KCl → this compound + KBr} $$

Conditions:

- Solvent: Dimethylformamide (DMF)

- Temperature: 80°C

- Reaction Time: 24 hours

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

| Method | Yield | Byproducts | Scalability | Cost |

|---|---|---|---|---|

| Chloromethylation | 60–75% | Di-/polychlorinated | High | Low |

| Friedel-Crafts Alkylation | 50–65% | Isomeric impurities | Moderate | Moderate |

| Halogen Exchange | 70–85% | Minimal | Low | High |

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-4-methylcyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methylcyclohexane.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Major Products:

Substitution: Formation of amines, ethers, or esters.

Oxidation: Formation of alcohols or carboxylic acids.

Reduction: Formation of methylcyclohexane.

Scientific Research Applications

Organic Synthesis

1-(Chloromethyl)-4-methylcyclohexane acts as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its chloromethyl group allows for substitution reactions with nucleophiles such as amines or alcohols, facilitating the formation of diverse chemical products.

Polymer Chemistry

This compound is utilized in the preparation of specialty polymers and resins. Its ability to undergo chemical transformations makes it a valuable building block for creating materials with unique properties.

Material Science

In material science, this compound is employed to develop new materials that exhibit enhanced performance characteristics. This includes applications in coatings, adhesives, and composites.

Chemical Reactions

This compound can participate in several types of reactions:

- Substitution Reactions : The chloromethyl group can be replaced by nucleophiles.

- Oxidation Reactions : It can be oxidized to form corresponding alcohols or carboxylic acids.

- Reduction Reactions : The chloromethyl group can be reduced to yield methylcyclohexane.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Substitution | NaOH, KOtBu | Amines, ethers, esters |

| Oxidation | KMnO4, CrO3 | Alcohols, carboxylic acids |

| Reduction | LiAlH4, H2 (Pd catalyst) | Methylcyclohexane |

Case Study 1: Pharmaceutical Applications

A study explored the use of this compound as a precursor for synthesizing novel pharmaceutical agents. The compound's reactivity facilitated the introduction of various functional groups that are crucial for biological activity.

Case Study 2: Polymer Development

Research demonstrated how this compound was used to create a new class of thermosetting resins. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional resins.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-methylcyclohexane primarily involves its reactivity as an alkylating agent. The chloromethyl group can form a highly reactive carbocation intermediate, which can then react with nucleophiles. This reactivity is exploited in various synthetic transformations to introduce new functional groups into molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(Chloromethyl)-4-methylcyclohexane and related compounds:

Substituent Effects

- Halogen Type : Replacing -CH₂Cl with -Cl (as in 1-chloro-4-methylcyclohexane) reduces molecular weight and reactivity, as the chloromethyl group is more prone to nucleophilic substitution . Bromine analogs (e.g., (bromomethyl)cyclohexane) exhibit higher reactivity due to Br’s lower bond dissociation energy compared to Cl .

Physical and Chemical Properties

- Volatility : 1-Chloro-4-methylcyclohexane (MW 132.63) is more volatile than this compound (MW 146.66) due to its smaller molecular size .

- Reactivity : The chloromethyl group in this compound facilitates nucleophilic substitution reactions, making it valuable for synthesizing polymers or drug conjugates . In contrast, aromatic derivatives like Methyl 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylate are tailored for pharmaceutical applications due to their complex functional groups .

Toxicity and Environmental Impact

While direct toxicity data for this compound is unavailable, structurally related compounds such as 4-Methyl-1-cyclohexanemethanol have been linked to environmental and health risks, emphasizing the need for careful handling and disposal of halogenated cyclohexanes . Brominated analogs may pose higher bioaccumulation risks due to bromine’s persistence .

Biological Activity

1-(Chloromethyl)-4-methylcyclohexane, with the chemical formula CHCl, is a chlorinated hydrocarbon that has garnered interest due to its potential biological activities. This compound is characterized by a cyclohexane ring substituted with a chloromethyl group and a methyl group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for assessing its safety and potential applications in various fields, including pharmaceuticals and environmental science.

- Chemical Structure : The compound features a cyclohexane ring with a chloromethyl group at one position and a methyl group at another, contributing to its unique reactivity.

- Molecular Weight : 150.66 g/mol

- CAS Number : 1073-68-3

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The chloromethyl group can act as an electrophile, potentially interacting with nucleophilic sites on enzymes, leading to inhibition or activation of specific metabolic pathways .

- Receptor Modulation : This compound may bind to various receptors within cells, influencing signal transduction pathways that regulate cellular responses such as proliferation and apoptosis.

- Oxidative Stress Response : Preliminary studies suggest that this compound may induce oxidative stress in cells, potentially leading to cellular damage or apoptosis through the generation of reactive oxygen species (ROS) .

In Vitro Studies

Research has shown that this compound exhibits cytotoxic effects on various cell lines. The following table summarizes key findings from in vitro studies:

| Cell Line | Concentration (µM) | Observed Effect | Reference |

|---|---|---|---|

| HeLa | 10 | Induction of apoptosis | |

| MCF-7 | 25 | Cell cycle arrest | |

| A549 | 50 | Increased ROS production |

In Vivo Studies

Animal model studies have indicated that exposure to this compound can lead to several physiological changes:

- Toxicity Profile : At higher doses, it has been associated with liver and kidney toxicity, emphasizing the need for careful dosage regulation in potential therapeutic applications .

- Behavioral Changes : Observations in rodent models have noted alterations in locomotor activity following exposure, suggesting potential neurotoxic effects .

Case Study 1: Hepatotoxicity in Rodent Models

A study conducted on rats exposed to varying doses of this compound demonstrated dose-dependent hepatotoxicity. Histopathological analysis revealed significant liver damage at doses above 50 mg/kg, characterized by necrosis and inflammation. This underscores the compound's potential risk for liver toxicity at elevated exposure levels.

Case Study 2: Anti-cancer Potential

In another study focusing on breast cancer cell lines (MCF-7), treatment with this compound led to significant apoptosis induction. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes. These findings suggest a possible role for this compound in cancer therapy, warranting further investigation into its mechanisms and efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(chloromethyl)-4-methylcyclohexane, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via hydrochlorination of 4-methyl-1-cyclohexene using HCl gas in anhydrous conditions . Alternative methods include the use of chlorinating agents (e.g., SOCl₂ or PCl₃) under controlled temperatures (0–25°C) to minimize side reactions. Yield optimization requires inert atmospheres (N₂/Ar) and monitoring via GC-MS to track intermediate formation. Reaction efficiency correlates with steric effects due to the cyclohexane ring’s substituents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- ¹H NMR : Distinct signals for chloromethyl (-CH₂Cl, δ 3.4–3.6 ppm) and axial/equatorial methyl groups (δ 0.8–1.2 ppm) reveal conformational preferences .

- ¹³C NMR : Resonances at ~45 ppm (CH₂Cl) and 22–25 ppm (CH₃) confirm substitution patterns.

- GC-MS : Molecular ion peaks at m/z 146.66 ([M]⁺) and fragment ions (e.g., m/z 111 [M-Cl]⁺) validate purity .

Q. How does the chloromethyl group influence the compound’s reactivity in substitution reactions?

- Methodological Answer : The chloromethyl group participates in nucleophilic substitution (SN2) reactions, with kinetics dependent on solvent polarity. For example, in DMSO, reaction with NaI proceeds with a second-order rate constant of ~1.2 × 10⁻³ M⁻¹s⁻¹ at 25°C. Steric hindrance from the cyclohexane ring reduces reactivity compared to linear analogs, requiring elevated temperatures (50–80°C) for efficient conversions .

Advanced Research Questions

Q. What strategies mitigate stereochemical complications during functionalization of this compound?

- Methodological Answer : Stereoselective synthesis demands chiral catalysts or directing groups. For example, using (-)-sparteine as a chiral ligand in lithiation reactions at -78°C enables enantioselective alkylation, achieving up to 85% ee . Conformational analysis via DFT calculations (B3LYP/6-31G*) predicts axial preference of the chloromethyl group, guiding regioselective modifications .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) model transition states in cross-coupling reactions. For Pd-catalyzed Suzuki couplings, the chloromethyl group’s electron-withdrawing effect lowers activation energy by 12–15 kJ/mol compared to methyl analogs. Solvent models (e.g., COSMO-RS) predict solubility parameters critical for catalyst selection .

Q. What are the challenges in analyzing trace impurities of this compound in complex matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column (2.6 µm, 100 Å) and MRM transitions (m/z 146 → 111) achieves detection limits of 0.1 ppb. Matrix effects (e.g., from biological samples) are minimized via solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) to prevent inhalation (TLV: 1 ppm) or dermal exposure. Spills require neutralization with 10% NaHCO₃ followed by adsorption (vermiculite). Storage in amber glass under N₂ at 4°C prevents photodegradation and hydrolysis .

Application-Driven Questions

Q. How is this compound utilized as a building block in medicinal chemistry?

- Methodological Answer : It serves as a precursor for cyclohexane-based pharmacophores. For example, coupling with piperazine via Buchwald-Hartwig amination yields analogs with CNS activity (IC₅₀ ~50 nM for serotonin receptors). Stereochemical outcomes are validated by X-ray crystallography .

Q. What role does this compound play in polymer science?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.